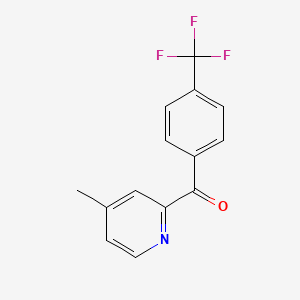

4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine

Overview

Description

“4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine”, also known as MTFB, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA damage. It has a molecular weight of 265.23 g/mol .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis

The molecular formula of “4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine” is C14H10F3NO . The InChI code is 1S/C14H10F3NO/c1-9-8-11 (6-7-18-9)13 (19)10-2-4-12 (5-3-10)14 (15,16)17/h2-8H,1H3 .Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of TFMP derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The molecular weight is 265.23 g/mol .Scientific Research Applications

1. Synthesis and Properties of Novel Fluorinated Polyamides

A study by (Liu et al., 2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a diamine related to 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine. These polymers exhibited high thermal stability and strong, flexible film properties, with potential applications in advanced materials.

2. Luminescent Rhenium(I) Tricarbonyl Complexes

Research by (Li et al., 2012) explored rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes displayed blue-green luminescence, suggesting potential applications in optoelectronic devices.

3. Palladium Pincer-Type Complexes

A study by (Wang et al., 2018) involved the synthesis of palladium pincer-type complexes with pyridine-bridged bis(1,2,3-triazolin-5-ylidenes). These compounds could have applications in catalysis and material science.

4. Synthesis of Soluble Polyimides

(Zhang et al., 2007) discussed the synthesis of soluble polyimides derived from a monomer related to 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine. These polyimides showed excellent solubility and thermal stability, indicating potential use in high-performance polymers.

5. Novel Polyimides with Pyridine Moieties

In a study by (Wang et al., 2006), new polyimides holding pyridine moieties were synthesized. These polymers exhibited good solubility, thermal stability, and mechanical properties, suitable for advanced material applications.

6. Synthesis of Benzothiazole Derivatives

(Bhoi et al., 2016) reported the synthesis of benzothiazole derivatives involving reactions with pyridine. These compounds showed promising antibacterial, antioxidant, and antitubercular activities.

Mechanism of Action

As a potent inhibitor of poly(ADP-ribose) polymerase (PARP), “4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine” plays a crucial role in the repair of DNA damage.

Future Directions

properties

IUPAC Name |

(4-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-6-7-18-12(8-9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWOHQNGKDEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)

![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)

![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)

![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)